Bergamottin

描述

What is Bergamottin

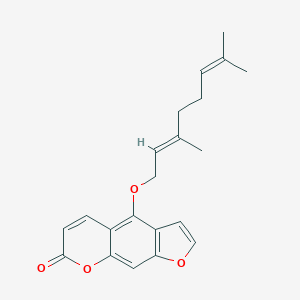

This compound is a natural furanocoumarin compound with weak polarity, originally detected in bergamot oil (Citrus bergamia) and is mainly found in grapefruit juice[“]. It has been identified in different fruit tissues of various citrus cultivars[“].

Scientific research has shown that this compound has significant antiproliferative activity on cancer cell lines, including human liver cancer HepG2, promyelocytic leukemia HL-60, and gastric cancer BGC-823 cells[“]. It has also been found to significantly increase glucose consumption in HepG2 cells[“].

A study has also shown that this compound can be synthesized with a nitroxide moiety, resulting in a more potent inhibitor of the CYP3A4 enzyme than the parent compound[“]. This synthesized this compound, referred to as SL-Bergamottin, has shown strong antitumor effects[“].

属性

IUPAC Name |

4-[(2E)-3,7-dimethylocta-2,6-dienoxy]furo[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O4/c1-14(2)5-4-6-15(3)9-11-24-21-16-7-8-20(22)25-19(16)13-18-17(21)10-12-23-18/h5,7-10,12-13H,4,6,11H2,1-3H3/b15-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBMJZOMNXBSRED-OQLLNIDSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCOC1=C2C=CC(=O)OC2=CC3=C1C=CO3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50897528 | |

| Record name | Bergamottin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50897528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7380-40-7, 482-46-2 | |

| Record name | Bergamottin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7380-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bergamottin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007380407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bergamottin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50897528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7H-Furo(3,2-g)(1)benzopyran-7-one, 4-((3,7-dimethyl-2,6-octadienyl)oxy)-, (E)- (= bergamottin) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | bergamottin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BERGAMOTTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JMU611YFRB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Bergamottin's Mechanism of Action: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bergamottin, a naturally occurring furanocoumarin found predominantly in grapefruit and other citrus fruits, is a potent inhibitor of various cytochrome P450 (CYP) enzymes, most notably CYP3A4.[1][2][3] This interaction forms the basis of the well-documented "grapefruit juice effect," where the consumption of grapefruit products can significantly alter the pharmacokinetics of numerous orally administered drugs.[1][4] This guide provides a detailed technical overview of the mechanism of action of this compound, focusing on its enzymatic inhibition, metabolic pathways, and the experimental methodologies used to characterize these interactions.

Core Mechanism: Cytochrome P450 Inhibition

This compound's primary mechanism of action is the inhibition of cytochrome P450 enzymes, a superfamily of heme-containing monooxygenases responsible for the metabolism of a wide array of xenobiotics, including a majority of clinically used drugs. Its inhibitory effects are most pronounced against CYP3A4, the most abundant human CYP enzyme, primarily located in the liver and small intestine.

This compound acts as a mechanism-based inhibitor of CYP3A4. This means that the inhibition is time-dependent, concentration-dependent, and requires the catalytic action of the enzyme itself. This compound is metabolized by CYP3A4, leading to the formation of a reactive intermediate that covalently binds to the enzyme, causing its irreversible inactivation. This inactivation necessitates the de novo synthesis of the enzyme for activity to be restored.

While the most significant interaction is with CYP3A4, this compound has also been shown to inhibit other CYP isoforms, including CYP1A2, 2A6, 2C9, 2C19, 2D6, and 2E1 in human liver microsomes.

Quantitative Data on CYP Inhibition

The potency of this compound as a CYP inhibitor has been quantified in numerous studies. The following tables summarize key kinetic parameters.

Table 1: Mechanism-Based Inactivation of CYP3A4 by this compound

| Parameter | Value | Experimental System | Reference |

| KI | 7.7 µM | Reconstituted P450 3A4 | |

| kinact | 0.3 min-1 | Reconstituted P450 3A4 | |

| KI | ~25 µM | Human Intestinal Microsomes (substrate-independent) | |

| kinact | ~0.35 min-1 | Human Intestinal Microsomes (substrate-independent) |

Table 2: Reversible Inhibition of CYP3A4 by this compound

| Parameter | Value | Substrate | Experimental System | Reference |

| Ki | 13 µM | Midazolam | Human Intestinal Microsomes | |

| Ki | 1.6 µM (approx. 8-fold lower than with Midazolam) | Testosterone | Human Intestinal Microsomes |

Table 3: IC50 Values of this compound for Various CYP Isoforms

| CYP Isoform | IC50 (µM) | Experimental System | Reference |

| CYP1A2 | < 1 | Human Liver Microsomes | |

| CYP2A6 | > 10 (approx. 60% inhibition at 10 µM) | Human Liver Microsomes | |

| CYP2C9 | > 10 (approx. 70% inhibition at 10 µM) | Human Liver Microsomes | |

| CYP2C19 | ~2 | Human Liver Microsomes | |

| CYP2D6 | > 10 (approx. 60% inhibition at 10 µM) | Human Liver Microsomes | |

| CYP2E1 | > 10 (approx. 55% inhibition at 10 µM) | Human Liver Microsomes | |

| CYP3A4 | Potent Inhibition | Human Liver Microsomes |

Metabolism of this compound

The metabolism of this compound is a critical aspect of its mechanism-based inhibition. Different CYP enzymes metabolize this compound at different positions, leading to either stable metabolites or reactive intermediates.

-

CYP3A4 and CYP3A5: These enzymes metabolize this compound primarily through cleavage of the geranyloxy side chain to form bergaptol. They also produce other metabolites such as 5'-OH-bergamottin, 2'-OH-bergamottin, 6',7'-dihydroxythis compound, and 6'- and 7'-OH-bergamottin. Importantly, oxidation of the furan ring by these enzymes generates reactive intermediates, likely epoxides, which are responsible for the inactivation of the enzyme.

-

CYP2B6: This enzyme preferentially oxidizes the geranyloxy chain of this compound, primarily forming 5'-OH-bergamottin and a mixture of 6'- and 7'-OH-bergamottin.

The formation of reactive intermediates from the furan moiety is a key step in the mechanism-based inactivation. These intermediates can form covalent adducts with the apoprotein of the CYP enzyme.

Experimental Protocols

Determination of IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Methodology:

-

Preparation of Microsomes: Human liver microsomes are prepared from tissue samples by differential centrifugation.

-

Incubation Mixture: A typical incubation mixture contains human liver microsomes, a specific substrate for the CYP isoform being tested (e.g., phenacetin for CYP1A2, coumarin for CYP2A6, diclofenac for CYP2C9), and varying concentrations of the inhibitor (this compound).

-

Initiation of Reaction: The reaction is initiated by the addition of an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Incubation: The mixture is incubated at 37°C for a specific period.

-

Termination of Reaction: The reaction is stopped by the addition of a quenching solvent (e.g., ice-cold acetonitrile).

-

Analysis: The concentration of the metabolite of the specific substrate is quantified using high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: The rate of metabolite formation is plotted against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that causes a 50% reduction in the enzyme activity.

Determination of Mechanism-Based Inactivation Parameters (KI and kinact)

These parameters characterize the time- and concentration-dependent inactivation of an enzyme.

Methodology:

-

Pre-incubation: Human liver microsomes or a reconstituted enzyme system are pre-incubated with various concentrations of this compound in the presence of an NADPH-generating system for different time intervals.

-

Dilution: Following pre-incubation, the mixture is diluted significantly into a secondary incubation mixture containing a high concentration of a specific substrate for the enzyme. This dilution step is crucial to minimize the effect of any remaining reversible inhibition.

-

Measurement of Residual Activity: The rate of metabolism of the substrate in the secondary incubation is measured.

-

Data Analysis: The natural logarithm of the remaining enzyme activity is plotted against the pre-incubation time for each this compound concentration. The observed inactivation rate constant (kobs) is determined from the slope of this plot. A secondary plot of kobs versus the inhibitor concentration is then used to determine the maximal rate of inactivation (kinact) and the concentration of inhibitor that produces half-maximal inactivation (KI).

Signaling Pathways and Experimental Workflows

Effects on Drug Transporters

Beyond its impact on metabolic enzymes, this compound has also been shown to interact with drug transporters, which can further contribute to altered drug disposition. Notably, this compound can inhibit the efflux transporter P-glycoprotein (P-gp). P-gp is located in the apical membrane of enterocytes and actively transports a wide range of drugs out of the cells and back into the intestinal lumen, thereby limiting their oral absorption. Inhibition of P-gp by this compound can lead to increased intracellular concentrations of co-administered drugs that are P-gp substrates, resulting in enhanced bioavailability.

Conclusion

This compound's mechanism of action is multifaceted, with its primary and most clinically significant effect being the mechanism-based inactivation of cytochrome P450 enzymes, particularly CYP3A4. This irreversible inhibition leads to a significant reduction in the presystemic metabolism of orally administered drugs that are CYP3A4 substrates, resulting in increased bioavailability and a higher risk of adverse effects. Additionally, its inhibitory action on drug transporters like P-glycoprotein can further potentiate these drug interactions. A thorough understanding of these mechanisms is crucial for researchers, scientists, and drug development professionals in predicting and mitigating potential drug-food interactions and in exploring the potential therapeutic applications of CYP inhibition.

References

bergamottin biosynthesis pathway

An In-depth Technical Guide on the Bergamottin Biosynthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a natural furanocoumarin predominantly found in grapefruit, pomelo, and the bergamot orange.[1] It is of significant interest to the pharmaceutical industry due to its potent inhibitory effects on cytochrome P450 enzymes, particularly CYP3A4.[1] This inhibition can alter the metabolism of various drugs, a phenomenon famously known as the "grapefruit juice effect."[1] Understanding the biosynthetic pathway of this compound is crucial for harnessing its therapeutic potential, which includes enhancing the bioavailability of co-administered drugs and potential applications in cancer therapy.[2][3] This guide provides a detailed overview of the core biosynthetic pathway, supported by quantitative data, experimental methodologies, and visual diagrams.

The Core Biosynthetic Pathway of this compound

The biosynthesis of this compound originates from the shikimate pathway, which provides the precursor L-phenylalanine. This is then converted to 4-coumaroyl-CoA, a central intermediate in phenylpropanoid metabolism. The pathway to this compound proceeds through the formation of the coumarin scaffold, followed by a series of modifications including prenylation, cyclization, hydroxylation, methylation, and geranylation.

The key steps are as follows:

-

Formation of Umbelliferone: The pathway begins with the ortho-hydroxylation of 4-coumaroyl-CoA to 2,4-dihydroxycinnamoyl-CoA, followed by intramolecular cyclization to form umbelliferone, the core coumarin structure.

-

Prenylation to Demethylsuberosin: Umbelliferone undergoes prenylation at the C6 position, where a dimethylallyl pyrophosphate (DMAPP) group is attached. This reaction is catalyzed by a prenyltransferase and results in the formation of demethylsuberosin.

-

Cyclization to Marmesin: The prenyl side chain of demethylsuberosin is cyclized to form a dihydrofuran ring, yielding (+)-marmesin. This reaction is catalyzed by a cytochrome P450 monooxygenase, marmesin synthase, and requires NADPH and molecular oxygen.

-

Formation of Psoralen: (+)-marmesin is converted to psoralen through an oxidative cleavage reaction that removes a hydroxyisopropyl group as acetone. This unique reaction is catalyzed by psoralen synthase, a cytochrome P450 enzyme belonging to the CYP71AJ subfamily (e.g., CYP71AJ1).

-

Hydroxylation to Bergaptol: Psoralen is then hydroxylated at the C5 position to form bergaptol. This step is catalyzed by a psoralen 5-monooxygenase.

-

Methylation to Bergapten: The hydroxyl group of bergaptol is methylated to form bergapten. This reaction utilizes S-adenosyl methionine (SAM) as the methyl donor and is catalyzed by bergaptol O-methyltransferase (BMT).

-

Geranylation to this compound: In the final step, a geranyl pyrophosphate (GPP) molecule is attached to the oxygen at the C5 position of bergapten, forming the final product, this compound.

Below is a diagram illustrating the core biosynthetic pathway of this compound.

Quantitative Data

The following table summarizes the available kinetic data for key enzymes in the .

| Enzyme | Organism | Substrate | Km (µM) | Optimal pH | Optimal Temperature (°C) |

| Bergaptol O-methyltransferase (BMT) | Ammi majus | Bergaptol | 2.8 | 8.0 | 42 |

| S-adenosyl methionine (SAM) | 6.5 |

Table 1: Kinetic parameters of Bergaptol O-methyltransferase.

Experimental Protocols

This section details the methodologies for the characterization of key enzymes in the , such as psoralen synthase and bergaptol O-methyltransferase.

Protocol 1: Cloning and Functional Expression of Psoralen Synthase (CYP71AJ1)

This protocol is based on the methods described for the characterization of psoralen synthase from Ammi majus.

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from elicitor-treated A. majus cell cultures. First-strand cDNA is synthesized using reverse transcriptase and an oligo(dT) primer.

-

Gene Amplification: The full-length cDNA of the putative psoralen synthase gene (CYP71AJ1) is amplified by PCR using gene-specific primers.

-

Vector Construction: The amplified PCR product is cloned into a yeast expression vector, such as pYES2. To improve expression, the N-terminal membrane anchor domain may be swapped with that of a well-expressed cytochrome P450, like CYP73A1.

-

Yeast Transformation and Expression: The expression vector is transformed into a suitable yeast strain (e.g., Saccharomyces cerevisiae). Transformed yeast cells are grown in induction medium to express the recombinant protein.

-

Microsome Isolation: Yeast cells are harvested, and microsomes containing the expressed enzyme are isolated by differential centrifugation.

-

Enzyme Assay: The activity of the recombinant psoralen synthase is assayed by incubating the isolated microsomes with the substrate, (+)-marmesin, in the presence of NADPH. The reaction is typically carried out in a phosphate buffer at a pH of 7.0.

-

Product Analysis: The reaction products are extracted with an organic solvent (e.g., ethyl acetate) and analyzed by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the formation of psoralen.

The following diagram illustrates the experimental workflow for the functional characterization of psoralen synthase.

Protocol 2: Characterization of Bergaptol O-methyltransferase (BMT)

This protocol is based on the methods used for the characterization of BMT from Peucedanum praeruptorum and Ammi majus.

-

Cloning and Expression in E. coli: The full-length cDNA of BMT is cloned into an E. coli expression vector (e.g., pET vector). The recombinant protein is then expressed in a suitable E. coli strain, such as BL21(DE3), upon induction with IPTG.

-

Protein Purification: The expressed BMT is purified from the bacterial lysate using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

-

Enzyme Assay: The activity of the purified BMT is measured by monitoring the formation of bergapten from bergaptol and SAM. The reaction mixture typically contains the purified enzyme, bergaptol, SAM, and a suitable buffer (e.g., potassium phosphate buffer, pH 8.0).

-

Kinetic Analysis: To determine the kinetic parameters (Km and Vmax), the initial reaction rates are measured at varying concentrations of one substrate while keeping the other substrate at a saturating concentration.

-

Product Analysis: The reaction products are analyzed by HPLC to quantify the amount of bergapten formed.

Conclusion

The biosynthesis of this compound is a complex, multi-step process involving a series of specialized enzymes, including cytochrome P450s and O-methyltransferases. A thorough understanding of this pathway, including the kinetics and regulation of the involved enzymes, is essential for the metabolic engineering of plants or microbial systems for the enhanced production of this compound. Furthermore, the detailed knowledge of this pathway can aid in the development of novel strategies to modulate the "grapefruit juice effect" and to explore the full therapeutic potential of this pharmacologically significant natural product. Further research is needed to elucidate the remaining uncharacterized steps and the regulatory networks governing the entire pathway.

References

Unveiling the Natural Trove of Bergamottin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural sources of bergamottin, a furanocoumarin of significant interest for its interaction with metabolic pathways and its potential therapeutic applications. This document provides a comprehensive overview of its primary plant sources, quantitative distribution, detailed experimental protocols for its analysis, and a visualization of its biosynthetic pathway.

Principal Natural Sources of this compound

This compound is predominantly found within the plant kingdom, specifically in species belonging to the Rutaceae (citrus) and Apiaceae (celery, carrot) families.[1][2] The most abundant and commercially significant sources are citrus fruits.

Primary Citrus Sources:

-

Grapefruit (Citrus paradisi): Considered a principal source, this compound is present in the pulp, peel (flavedo and albedo), and essential oil.[3][4]

-

Pomelo (Citrus maxima): Another major source, with this compound found in its pulp.[3]

-

Bergamot Orange (Citrus bergamia): The fruit from which this compound was first isolated and named, its essential oil is particularly rich in this compound.

-

Lime (Citrus aurantiifolia): The juice and peel of limes are notable sources of this compound.

-

Seville Orange (Citrus aurantium): This sour orange variety also contains this compound.

Other citrus species, such as lemon (Citrus limon), have also been reported to contain this compound, albeit to a lesser extent. Beyond the citrus family, this compound has been identified in the roots and rhizomes of some traditional Chinese medicinal herbs like Notopterygium incisum.

Quantitative Distribution of this compound

The concentration of this compound varies significantly depending on the plant species, cultivar, specific plant part, and maturity. The peel, particularly the flavedo (the outer colored part), and essential oils generally contain the highest concentrations.

| Plant Source | Plant Part | This compound Concentration | Reference |

| Citrus Fruits | |||

| Grapefruit (Citrus paradisi) | Juice | 25 µmol/L | |

| Juice | 1 to 36.6 µmol/L (approx. 0.3 to 12 mg/L) | ||

| Peel (Flavedo) | Up to 666.54 µg/g DW | ||

| Peel Essential Oil | Approx. 1791 mg/L (0.18%) | ||

| Pomelo (Citrus maxima cv. Yongjiazaoxiangyou) | Flavedo | 666.54 µg/g DW | |

| Bergamot Orange (Citrus bergamia) | Essential Oil | 1.0% to 2.75% | |

| Lime (Citrus aurantiifolia) | Juice | 100 µmol/L | |

| Seville Orange (Citrus aurantium) | Juice | 5 µmol/L (this compound) | |

| Other Plants | |||

| Carrot (Daucus carota) | Oil | Present |

Experimental Protocols

Extraction of this compound from Citrus Peel

This protocol describes a common method for the extraction of this compound from citrus peel, optimized for laboratory scale.

Materials and Reagents:

-

Fresh citrus peel (flavedo)

-

Petroleum ether (or hexane)

-

Methanol (HPLC grade)

-

Deionized water

-

Ultrasonic bath

-

Centrifuge

-

Rotary evaporator

-

Syringe filters (0.45 µm)

Procedure:

-

Sample Preparation: Wash fresh citrus fruit and carefully separate the flavedo from the albedo. Air-dry the flavedo in the dark to prevent degradation and then grind it into a fine powder.

-

Extraction:

-

Weigh 10 g of the dried flavedo powder and place it in a 250 mL Erlenmeyer flask.

-

Add 100 mL of petroleum ether.

-

Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.

-

Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid material.

-

Decant the supernatant.

-

Repeat the extraction process on the pellet with another 100 mL of petroleum ether to ensure complete extraction.

-

Combine the supernatants.

-

-

Solvent Evaporation: Evaporate the petroleum ether from the combined supernatants using a rotary evaporator at 40°C until a crude extract is obtained.

-

Sample Reconstitution: Dissolve the crude extract in a known volume of methanol (e.g., 10 mL) for subsequent analysis.

-

Filtration: Filter the methanolic solution through a 0.45 µm syringe filter prior to HPLC or LC-MS/MS analysis.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a standard HPLC method for the quantification of this compound.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Solvent A: Water

-

Solvent B: Acetonitrile

-

-

Gradient Program:

-

0-5 min: 50% B

-

5-15 min: Linear gradient from 50% to 100% B

-

15-20 min: 100% B

-

20-25 min: Linear gradient from 100% to 50% B

-

25-30 min: 50% B (column re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Detection Wavelength: 310 nm

-

Column Temperature: 30°C

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL). From the stock solution, prepare a series of calibration standards by serial dilution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Calibration Curve: Inject the calibration standards into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area against the concentration of the this compound standards.

-

Sample Analysis: Inject the filtered sample extract into the HPLC system.

-

Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration of this compound in the sample using the calibration curve.

Visualizations

Biosynthetic Pathway of this compound

The biosynthesis of this compound originates from the shikimate pathway, leading to the formation of the coumarin scaffold, which is then further modified.

Caption: Biosynthetic pathway of this compound from L-phenylalanine.

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the extraction and quantification of this compound from a plant source.

Caption: General experimental workflow for this compound analysis.

References

- 1. Characterization and Purification of this compound from Citrus grandis (L.) Osbeck cv. Yongjiazaoxiangyou and Its Antipro… [ouci.dntb.gov.ua]

- 2. acs.org [acs.org]

- 3. grokipedia.com [grokipedia.com]

- 4. Biosynthesis and heterologous production of furanocoumarins: perspectives and current challenges - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

Bergamottin: A Technical Guide to its Discovery, History, and Core Scientific Principles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bergamottin, a naturally occurring furanocoumarin, has garnered significant scientific attention due to its potent interaction with human drug metabolism. Initially identified as a key component in the "grapefruit juice effect," its ability to inhibit cytochrome P450 enzymes, particularly CYP3A4, has profound implications for pharmacokinetics and drug development. This technical guide provides a comprehensive overview of the discovery and history of this compound, its physicochemical properties, and the molecular mechanisms underlying its biological activity. Detailed experimental protocols for its isolation, characterization, and the assessment of its enzymatic inhibition are presented. Furthermore, this document elucidates the signaling pathways affected by this compound and provides visual representations of these complex interactions through Graphviz diagrams, offering a valuable resource for researchers in pharmacology, toxicology, and medicinal chemistry.

Introduction: From Bergamot Oil to a Key Pharmacokinetic Modulator

The story of this compound begins with its isolation from the essential oil of the bergamot orange (Citrus bergamia), from which it derives its name. Early research focused on the chemical characterization of compounds within citrus oils. However, the true significance of this compound in the scientific community emerged with the investigation of the "grapefruit juice effect" in the late 20th century.

In 1989, a serendipitous discovery revealed that grapefruit juice could significantly increase the oral bioavailability of the antihypertensive drug felodipine. This observation sparked a wave of research to identify the causative agents and elucidate the underlying mechanism. Subsequent studies pinpointed a class of compounds known as furanocoumarins as the primary culprits, with this compound and its derivative, 6',7'-dihydroxythis compound, being among the most abundant and potent inhibitors of intestinal drug metabolism. This discovery transformed the understanding of food-drug interactions and highlighted the critical role of intestinal CYP3A4 in first-pass metabolism.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its study and application in research and drug development.

| Property | Value | Source |

| Chemical Formula | C₂₁H₂₂O₄ | [1] |

| Molar Mass | 338.40 g/mol | [2][3] |

| Melting Point | 59-61 °C | [4] |

| Boiling Point | 503-504 °C (estimated) | [4] |

| logP (o/w) | 5.382 (estimated) | |

| Appearance | Constituent of bergamot oil, also found in lemon oil and other Citrus species. | |

| Solubility | Soluble in alcohol. |

The "Grapefruit Juice Effect": Mechanism of CYP3A4 Inhibition

The most well-documented biological effect of this compound is its potent inhibition of cytochrome P450 3A4 (CYP3A4), a key enzyme responsible for the metabolism of a vast number of therapeutic drugs. This inhibition occurs primarily in the small intestine, leading to a reduction in the first-pass metabolism of orally administered drugs and a subsequent increase in their systemic bioavailability.

This compound is a mechanism-based inactivator of CYP3A4. This means that it is converted by the enzyme into a reactive intermediate that then covalently binds to the enzyme, leading to its irreversible inactivation. This process is time- and concentration-dependent and requires the presence of NADPH as a cofactor.

Quantitative Data on CYP3A4 Inhibition

The inhibitory potency of this compound against CYP3A4 has been quantified in numerous in vitro studies.

| Parameter | Value | Experimental System | Source |

| Kᵢ (Inhibition Constant) | 7.7 µM | Reconstituted human P450 3A4 | |

| k_inact (Maximal Rate of Inactivation) | 0.3 min⁻¹ | Reconstituted human P450 3A4 | |

| IC₅₀ (vs. Diltiazem N-demethylation) | 4.2 ± 1.1 µM | Transfected human liver epithelial cells |

Signaling Pathway of CYP3A4 Inactivation

The mechanism-based inactivation of CYP3A4 by this compound can be visualized as a multi-step process.

References

Bergamottin Metabolic Pathways in Humans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bergamottin, a natural furanocoumarin found predominantly in grapefruit and bergamot orange, is a subject of significant interest in the fields of pharmacology and drug development due to its potent and complex interactions with human metabolic pathways. This technical guide provides an in-depth exploration of the absorption, distribution, metabolism, and excretion (ADME) of this compound, with a primary focus on its well-documented role as an inhibitor of cytochrome P450 (CYP) enzymes, particularly CYP3A4. This document summarizes key quantitative data, details relevant experimental protocols, and presents visual diagrams of the core metabolic and signaling pathways to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction

This compound (5-geranoxypsoralen) is a major bioactive constituent of grapefruit juice and is largely responsible for the so-called "grapefruit juice effect," a clinically significant phenomenon characterized by the alteration of pharmacokinetics of numerous orally administered drugs.[1][2] This effect stems from this compound's ability to inhibit key drug-metabolizing enzymes, leading to increased bioavailability and potential toxicity of co-administered therapeutic agents.[3] Understanding the metabolic fate of this compound and the mechanisms by which it modulates enzymatic activity is crucial for predicting and managing drug-drug interactions, as well as for exploring its potential therapeutic applications, such as enhancing the oral bioavailability of certain drugs.[2]

Pharmacokinetics of this compound in Humans

The oral administration of this compound leads to its rapid absorption and subsequent metabolism. The pharmacokinetic profile of this compound is characterized by a short time to reach maximum plasma concentration (Tmax) and a dose-dependent increase in peak plasma concentration (Cmax).[4]

| Parameter | 6 mg this compound Dose | 12 mg this compound Dose | Reference |

| Cmax (ng/mL) | 2.1 | 5.9 | |

| Tmax (hours) | 0.8 | 1.1 |

Metabolic Pathways of this compound

This compound undergoes extensive metabolism in humans, primarily mediated by cytochrome P450 enzymes located in the liver and small intestine. The main metabolic transformations involve hydroxylation of the geranyloxy side chain and metabolism of the furan ring.

Key Metabolites

The metabolism of this compound yields several metabolites, with 6',7'-dihydroxythis compound (DHB) being a major and pharmacologically active metabolite. Other identified metabolites include bergaptol and various hydroxylated forms of this compound.

-

6',7'-Dihydroxythis compound (DHB): A significant metabolite detected in human plasma following this compound administration. Like its parent compound, DHB is also a potent inhibitor of CYP3A4.

-

Bergaptol: Another metabolite of this compound.

-

Hydroxylated Metabolites: CYP2B6 has been shown to metabolize this compound to 5'-OH-bergamottin, 6'-OH-bergamottin, and 7'-OH-bergamottin. CYP3A5 can also generate bergaptol, 5'-OH-bergamottin, and 2'-OH-bergamottin.

Enzymatic Involvement

Several CYP450 isoenzymes are involved in the metabolism of this compound:

-

CYP3A4: Plays a major role in the metabolism of this compound and is also the primary target of its inhibitory action.

-

CYP3A5: Contributes to the metabolism of this compound, leading to the formation of several hydroxylated metabolites and bergaptol.

-

CYP2B6: Primarily responsible for the oxidation of the geranyloxy side chain of this compound, producing hydroxylated metabolites.

The metabolism of the furan ring of this compound can lead to the formation of reactive intermediates that are responsible for the mechanism-based inactivation of CYP enzymes.

Caption: Metabolic activation and inhibitory pathway of this compound.

Mechanism of CYP3A4 Inhibition

This compound is a well-established mechanism-based inactivator of CYP3A4. This type of inhibition is characterized by an initial, reversible binding of the inhibitor to the enzyme, followed by enzymatic conversion of the inhibitor into a reactive intermediate. This intermediate then forms a covalent bond with the enzyme, leading to its irreversible inactivation.

Kinetic Parameters of CYP3A4 Inactivation

The inactivation of CYP3A4 by this compound follows pseudo-first-order kinetics. The key kinetic parameters that describe this process are the inactivation rate constant (k_inact) and the inhibitor concentration that produces half-maximal inactivation (K_I).

| Parameter | Value | Reference |

| k_inact (min⁻¹) | 0.3 | |

| K_I (µM) | 7.7 |

The mechanism of inactivation involves the modification of the apoprotein of CYP3A4 rather than the heme group.

Caption: Mechanism-based inactivation of CYP3A4 by this compound.

Experimental Protocols

This section details the methodologies for key experiments cited in the study of this compound's metabolic pathways.

In Vitro Metabolism in Human Liver Microsomes

Objective: To investigate the metabolism of this compound and its inhibitory effects on various CYP450 enzymes.

Methodology:

-

Incubation Mixture: Pooled human liver microsomes (0.1–1 mg of protein/mL) are incubated with this compound (at various concentrations, e.g., 1, 10, and 100 µM) in a final volume of 0.5 mL of 0.1 mM phosphate buffer (pH 7.4).

-

Probe Substrates: To assess the inhibition of specific CYP enzymes, corresponding probe substrates are included in the incubation mixture (e.g., 50 µM testosterone for CYP3A4).

-

Reaction Initiation and Termination: The reactions are pre-incubated at 37°C, initiated by the addition of 1 mM NADPH, and incubated for a specified time. The reaction is stopped by cooling on ice or by adding a quenching solvent.

-

Analysis: The formation of metabolites from the probe substrates is quantified using high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the extent of CYP inhibition.

Caption: Workflow for in vitro metabolism studies of this compound.

Determination of this compound Pharmacokinetics in Humans

Objective: To determine the pharmacokinetic parameters of this compound in human subjects.

Methodology:

-

Study Design: A randomized, crossover study design is often employed. Healthy volunteers are administered a single oral dose of this compound (e.g., in capsules) or grapefruit juice.

-

Drug Administration: A specific dose of this compound (e.g., 2, 6, or 12 mg) is administered with water. In interaction studies, a probe drug (e.g., 5 mg extended-release felodipine) is co-administered.

-

Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., pre-dose, and at various intervals post-dose) over a 24-hour period.

-

Plasma Analysis: Plasma is separated from the blood samples, and the concentrations of this compound and its metabolites (e.g., 6',7'-dihydroxythis compound) are determined using a validated UPLC-MS/MS method.

-

Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, and the area under the plasma concentration-time curve (AUC).

Identification of this compound Metabolites using LC-MS/MS

Objective: To identify and characterize the metabolites of this compound in biological samples.

Methodology:

-

Sample Preparation: Plasma or microsomal incubation samples are subjected to protein precipitation followed by solid-phase extraction to isolate this compound and its metabolites.

-

Chromatographic Separation: The extracted samples are injected into a UPLC system equipped with a C18 column. A gradient elution with a mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is used for separation.

-

Mass Spectrometric Detection: The eluent from the UPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Metabolite Identification: Full scan and product ion scan modes are used to identify potential metabolites. The precursor ion of this compound (m/z 339) and its fragment ions (e.g., m/z 203) are monitored. Metabolites are identified based on their characteristic mass-to-charge ratios and fragmentation patterns.

Conclusion

The metabolic pathways of this compound in humans are complex, involving multiple CYP450 enzymes and resulting in the formation of several metabolites. The primary clinical significance of this compound lies in its potent mechanism-based inactivation of CYP3A4, which can lead to significant drug-drug interactions. A thorough understanding of these metabolic pathways and the associated experimental methodologies is essential for drug development professionals to mitigate the risks associated with the "grapefruit juice effect" and to potentially harness the CYP-inhibitory properties of this compound for therapeutic benefit. The data and protocols presented in this guide offer a foundational resource for further research in this critical area of pharmacology.

References

Bergamottin's Interaction with Cytochrome P450 Enzymes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bergamottin, a natural furanocoumarin prevalent in grapefruit and other citrus fruits, is a significant inhibitor of various cytochrome P450 (CYP) enzymes.[1][2] This interaction, famously known as the "grapefruit effect," can lead to clinically important drug-drug interactions by altering the metabolism of numerous medications.[2][3] This technical guide provides an in-depth analysis of this compound's effects on key CYP450 enzymes, focusing on its inhibitory mechanisms, quantitative kinetic data, and the experimental protocols used for their determination. The information presented is intended to support researchers, scientists, and drug development professionals in understanding and predicting the clinical implications of this compound-mediated drug interactions.

Introduction

The cytochrome P450 superfamily of enzymes plays a crucial role in the metabolism of a wide array of xenobiotics, including approximately 50% of marketed drugs.[4] Among the various substances known to modulate CYP450 activity, this compound has garnered considerable attention due to its potent inhibitory effects, particularly on CYP3A4, the most abundant human CYP enzyme. This compound's inhibitory action can lead to increased bioavailability and a higher risk of adverse effects for drugs that are substrates of the affected enzymes. This guide delves into the technical details of these interactions, providing a comprehensive resource for professionals in the pharmaceutical sciences.

Mechanism of CYP450 Inhibition by this compound

This compound primarily acts as a mechanism-based inactivator of several CYP450 enzymes. This type of inhibition is characterized by its time- and NADPH-dependent nature, where the enzyme metabolically activates the inhibitor, leading to the formation of a reactive intermediate that covalently binds to the enzyme, causing irreversible inactivation.

For instance, the inactivation of CYP3A4 by this compound involves the modification of the apoprotein in the active site rather than adduct formation with the heme group. The furan moiety of this compound is believed to be crucial for this inactivation process. Metabolism of the furan ring by CYPs can generate reactive intermediates, such as epoxides or γ-ketoenals, which are responsible for the enzyme inactivation. In contrast, metabolism of the geranyloxy side chain of this compound tends to produce stable, inactive metabolites.

Quantitative Inhibition Data

The inhibitory potency of this compound against various CYP450 enzymes has been quantified in numerous in vitro studies. The following tables summarize the key kinetic parameters, including the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), and the maximal rate of inactivation (k_inact).

Table 1: Inhibition of Human CYP3A4 by this compound

| Parameter | Value | Experimental System | Reference |

| K_I | 7.7 µM | Reconstituted P450 3A4 | |

| k_inactivation | 0.3 min⁻¹ | Reconstituted P450 3A4 | |

| K_I | ~25 µM | Human Intestinal Microsomes | |

| k_inact | ~0.35 min⁻¹ | Human Intestinal Microsomes | |

| IC50 | 0.11 µM (Paradisin A) | Human Liver Microsomes |

Note: Paradisin A is a derivative of this compound also found in grapefruit juice.

Table 2: Inhibition of Other Human CYP450 Enzymes by this compound

| Enzyme | Parameter | Value | Experimental System | Reference |

| CYP1A2 | Potent Inhibition | >92% inhibition at 1 µM | Human Liver Microsomes | |

| CYP2B6 | K_I | 5 µM | Reconstituted P450 2B6 | |

| k_inact | 0.09 min⁻¹ | Reconstituted P450 2B6 | ||

| CYP2C9 | MBI & Competitive Inhibition | - | In vitro study | |

| IC50 | - | Low micromolar range | ||

| CYP2D6 | Inhibition | - | Affected by this compound | |

| CYP3A5 | K_I | 20 µM | Reconstituted P450 3A5 | |

| k_inact | 0.045 min⁻¹ | Reconstituted P450 3A5 |

MBI: Mechanism-Based Inhibition

Signaling Pathways and Experimental Workflows

Mechanism-Based Inactivation Pathway

The following diagram illustrates the proposed mechanism-based inactivation of a cytochrome P450 enzyme by this compound. This compound enters the active site of the enzyme and undergoes metabolic activation, leading to the formation of a reactive intermediate that covalently binds to and inactivates the enzyme.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. Physiologically Based Pharmacokinetic Modeling of this compound and 6,7-Dihydroxythis compound to Describe CYP3A4 Mediated Grapefruit-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Bergamottin: A Comprehensive Technical Guide on its Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bergamottin, a naturally occurring furanocoumarin predominantly found in grapefruit and other citrus fruits, has garnered significant attention within the scientific community for its potent pharmacological activities. This technical guide provides an in-depth exploration of the pharmacological properties of this compound, with a primary focus on its well-documented role as a potent inhibitor of cytochrome P450 enzymes, particularly CYP3A4. This interaction forms the basis of the widely known "grapefruit effect," leading to significant drug-food interactions. Beyond its influence on drug metabolism, this document elucidates the molecular mechanisms underlying this compound's anticancer, anti-inflammatory, and antiviral properties. Detailed summaries of quantitative data, including enzyme inhibition constants and pharmacokinetic parameters, are presented in structured tables for clear comparison. Furthermore, this guide outlines key experimental protocols and visualizes complex signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of this compound's multifaceted pharmacological profile.

Introduction

This compound (C₂₁H₂₂O₄) is a linear furanocoumarin that plays a crucial role in the interaction between certain foods and pharmaceutical agents.[1] First isolated from the oil of bergamot, its most notable and clinically significant property is the inhibition of cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases responsible for the metabolism of a vast array of xenobiotics, including approximately 50% of currently marketed drugs.[1][2] The primary target of this compound is CYP3A4, the most abundant CYP isoform in the human liver and intestine.[3][4] By inhibiting this enzyme, this compound can significantly alter the pharmacokinetics of co-administered drugs, leading to increased bioavailability and a heightened risk of adverse effects. This phenomenon, often referred to as the "grapefruit effect," has prompted extensive research into the pharmacological and toxicological implications of this compound.

Beyond its impact on drug metabolism, emerging evidence has highlighted a broader spectrum of pharmacological activities for this compound, including promising anticancer, anti-inflammatory, and antiviral effects. These activities are attributed to its ability to modulate various cellular signaling pathways, such as the STAT3 and NF-κB pathways. This guide aims to provide a comprehensive technical overview of the pharmacological properties of this compound, catering to the needs of researchers, scientists, and professionals in drug development.

Mechanism of Action: Cytochrome P450 Inhibition

The principal pharmacological action of this compound is the inhibition of CYP450 enzymes. This inhibition is not limited to a single isoform, although its effect on CYP3A4 is the most pronounced and clinically relevant.

Inhibition of CYP3A4

This compound is a mechanism-based inactivator of CYP3A4. This means that it is converted by the enzyme into a reactive intermediate that then covalently binds to the enzyme, leading to its irreversible inactivation. This process is time- and concentration-dependent and requires the presence of NADPH. The inactivation of CYP3A4 by this compound primarily occurs in the intestines, significantly reducing the first-pass metabolism of orally administered drugs that are substrates for this enzyme.

The molecular mechanism involves the furan ring of this compound, which is metabolized by CYP3A4 to form a reactive intermediate that modifies the apoprotein of the enzyme. This leads to a loss of catalytic activity without significant heme destruction.

Inhibition of Other CYP Isoforms

In addition to CYP3A4, this compound has been shown to inhibit other CYP isoforms in human liver microsomes, including CYP1A2, 2A6, 2C9, 2C19, 2D6, and 2E1. It appears to be a particularly potent inhibitor of CYP1A2. This compound also acts as a mechanism-based inactivator of CYP2C9, with its metabolism leading to the formation of an epoxide and/or γ-ketoenal that is responsible for the enzyme inactivation. The inhibition of these other CYP isoforms, while generally less potent than its effect on CYP3A4, can still contribute to drug interactions.

Quantitative Data on CYP Inhibition

The inhibitory potency of this compound against various CYP450 enzymes has been quantified in several studies. The following table summarizes key inhibition parameters.

| Enzyme | Inhibition Parameter | Value | Reference(s) |

| CYP3A4 | kinactivation | 0.3 min-1 | |

| KI | 7.7 µM | ||

| Ki (reversible, midazolam as substrate) | ~13 µM | ||

| CYP2C9 | IC50 | Low micromolar range | |

| CYP2C19 | IC50 | Low micromolar range | |

| CYP1A2 | % Inhibition (at 1 µM) | ~92% |

Table 1: Quantitative data on the inhibition of Cytochrome P450 enzymes by this compound.

Pharmacokinetics

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for predicting its clinical effects and interaction potential.

Absorption and Bioavailability

Following oral administration, this compound is absorbed from the gastrointestinal tract. Human pharmacokinetic studies have provided insights into its systemic availability.

Metabolism

This compound is metabolized by CYP enzymes, including CYP3A4, CYP3A5, and CYP2B6. A major metabolite is 6',7'-dihydroxythis compound, which is also a potent CYP3A4 inhibitor. The metabolism of this compound can lead to the formation of reactive intermediates that contribute to its mechanism-based inhibition of CYP enzymes.

Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters of this compound obtained from a human study.

| Dose | Cmax (ng/mL) | Tmax (h) | Reference(s) |

| 6 mg | 2.1 | 0.8 | |

| 12 mg | 5.9 | 1.1 |

Table 2: Pharmacokinetic parameters of this compound in humans.

Anticancer Properties

Recent research has unveiled the potential of this compound as an anticancer agent, demonstrating its efficacy in various cancer models both in vitro and in vivo. Its antineoplastic effects are mediated through the modulation of multiple oncogenic signaling pathways.

Signaling Pathways Modulated by this compound

This compound has been shown to suppress the proliferation and metastasis of cancer cells by targeting key signaling cascades. One of the well-characterized mechanisms is the inhibition of the STAT3 signaling pathway. Persistent activation of STAT3 is linked to the growth, survival, and angiogenesis of various tumors. This compound abrogates constitutive STAT3 activation by inhibiting the phosphorylation of Janus-activated kinase (JAK) 1/2 and c-Src. This effect is mediated, at least in part, by the induction of the protein tyrosine phosphatase SHP-1.

Furthermore, this compound has been reported to modulate other pathways such as NF-κB and inhibit matrix metalloproteinases (MMPs), which are crucial for cancer cell invasion and metastasis.

In Vitro and In Vivo Anticancer Activity

This compound has demonstrated significant anticancer activity against a range of malignancies, including:

-

Multiple Myeloma: Induces apoptosis and chemosensitization.

-

Leukemia and Colon Cancer: Induces apoptosis.

-

Lung Cancer: Inhibits metastasis and induces apoptosis and cell cycle arrest.

-

Prostate Cancer: Downregulates androgen receptor signaling and promotes G0/G1 cell cycle block and apoptosis.

-

Liver and Gastric Cancer: Exhibits anti-proliferative activity.

The following table summarizes the cytotoxic effects of this compound in different cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |

| HeLa | Cervical Cancer | > 50 (SL-bergamottin: 17.32) | |

| HepG2, HL-60, BGC-823 | Liver, Leukemia, Gastric Cancer | Dose-dependent inhibition (6.25-50 µg/mL) |

Table 3: In vitro cytotoxic activity of this compound.

Other Pharmacological Activities

Beyond its effects on drug metabolism and cancer, this compound exhibits other potentially beneficial pharmacological properties.

-

Anti-inflammatory Effects: this compound has demonstrated anti-inflammatory properties, suggesting potential therapeutic benefits in conditions like osteoarthritis.

-

Antiviral Activity: It has shown antiviral activity against viruses such as SARS-CoV-2 and Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) by interfering with viral entry and RNA synthesis.

Experimental Protocols

This section provides an overview of the methodologies commonly employed in the study of this compound's pharmacological properties.

CYP Inhibition Assays

-

Objective: To determine the inhibitory effect of this compound on the activity of specific CYP450 isoforms.

-

Methodology:

-

Preparation of Enzyme Source: Human liver microsomes or recombinant CYP enzymes are used as the enzyme source.

-

Incubation: The enzyme source is incubated with a specific probe substrate for the CYP isoform of interest in the presence and absence of this compound at various concentrations. The reaction is initiated by the addition of an NADPH-generating system.

-

Metabolite Quantification: The reaction is stopped, and the formation of the specific metabolite is quantified using analytical techniques such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: The percentage of inhibition is calculated, and IC₅₀ values (the concentration of inhibitor that causes 50% inhibition) are determined. For mechanism-based inhibition, pre-incubation of the enzyme with this compound and NADPH is performed before the addition of the substrate to determine the kinetic parameters kinact and KI.

-

Cell-Based Assays for Anticancer Activity

-

Objective: To evaluate the cytotoxic and anti-proliferative effects of this compound on cancer cells.

-

Methodology:

-

Cell Culture: Cancer cell lines are cultured in appropriate media.

-

Treatment: Cells are treated with varying concentrations of this compound for specific durations.

-

Viability/Proliferation Assays: Cell viability is assessed using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST (water-soluble tetrazolium salt) assays.

-

Apoptosis Assays: The induction of apoptosis can be determined by methods like Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring caspase activity.

-

Cell Cycle Analysis: The effect on the cell cycle distribution is analyzed by staining DNA with a fluorescent dye (e.g., propidium iodide) and analyzing the cells by flow cytometry.

-

Human Pharmacokinetic Studies

-

Objective: To determine the pharmacokinetic profile of this compound and its effect on the pharmacokinetics of co-administered drugs in humans.

-

Methodology:

-

Study Design: A randomized, crossover study design is often employed.

-

Drug Administration: Healthy volunteers are administered a specific dose of a probe drug (e.g., felodipine) with and without this compound or grapefruit juice.

-

Blood Sampling: Blood samples are collected at predetermined time points after drug administration.

-

Bioanalysis: Plasma concentrations of the probe drug, its metabolites, and this compound are quantified using validated LC-MS/MS methods.

-

Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, and AUC (area under the concentration-time curve) are calculated using non-compartmental analysis.

-

Visualizations of Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key mechanisms and experimental processes related to this compound.

Caption: Mechanism of CYP3A4 inactivation by this compound and its effect on drug metabolism.

Caption: this compound-mediated inhibition of the STAT3 signaling pathway in cancer cells.

Caption: Experimental workflow for a human pharmacokinetic interaction study with this compound.

Conclusion

This compound is a pharmacologically active furanocoumarin with significant implications for drug metabolism and potential therapeutic applications. Its role as a potent mechanism-based inhibitor of CYP3A4 is well-established and serves as a critical consideration in clinical practice to avoid adverse drug interactions. The growing body of evidence supporting its anticancer, anti-inflammatory, and antiviral properties highlights its potential as a lead compound for the development of novel therapeutic agents. Further research is warranted to fully elucidate the clinical utility of this compound, including comprehensive studies on its long-term safety, optimal dosing, and efficacy in various disease models. This technical guide provides a solid foundation for researchers and drug development professionals to understand the complex pharmacological profile of this compound and to guide future investigations into its therapeutic potential.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Physiologically Based Pharmacokinetic Modeling of this compound and 6,7-Dihydroxythis compound to Describe CYP3A4 Mediated Grapefruit-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 7380-40-7 | Benchchem [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

Bergamottin Derivatives and Analogs: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bergamottin, a natural furanocoumarin found predominantly in grapefruit, has garnered significant attention in the scientific community for its potent biological activities. Primarily known for its role in the "grapefruit juice effect" through the inhibition of cytochrome P450 enzymes, particularly CYP3A4, this compound and its derivatives are now being explored for their therapeutic potential in oncology.[1][2] This technical guide provides an in-depth overview of this compound derivatives and analogs, focusing on their synthesis, biological evaluation, and mechanisms of action. Detailed experimental protocols, comprehensive quantitative data, and visual representations of key signaling pathways are presented to serve as a valuable resource for researchers in the field of drug discovery and development.

Introduction

Furanocoumarins are a class of organic compounds produced by a variety of plants, characterized by a furan ring fused with a coumarin. This compound (5-geranoxypsoralen) is a prominent linear furanocoumarin that acts as a mechanism-based inactivator of several cytochrome P450 enzymes.[3] This inhibitory action can significantly alter the pharmacokinetics of co-administered drugs, leading to potential drug-drug interactions.[2] Beyond its effects on drug metabolism, recent research has highlighted the anticancer properties of this compound and its analogs.[1] These compounds have been shown to inhibit cancer cell proliferation, induce apoptosis, and suppress metastasis in various cancer models by modulating key signaling pathways such as STAT3 and NF-κB. This guide aims to consolidate the current knowledge on this compound derivatives and analogs, providing a technical foundation for their further investigation and development as therapeutic agents.

Synthesis of this compound Derivatives and Analogs

The synthesis of this compound derivatives often starts from commercially available precursors like bergaptol (4-hydroxy-7H-furo[3,2-g]chromen-7-one). The general strategy involves the alkylation of the hydroxyl group of bergaptol with a suitable electrophile, such as a substituted geranyl bromide, to introduce desired functionalities.

One notable example is the synthesis of a spin-labeled this compound analog, SL-BM, which incorporates a nitroxide moiety. This paramagnetic analog is a valuable tool for biophysical studies. The synthesis involves the preparation of a paramagnetic geranyl bromide followed by its reaction with bergaptol.

Experimental Protocol: Synthesis of Spin-Labeled this compound (SL-BM)

Step 1: Synthesis of Paramagnetic Geranyl Bromide

A detailed, multi-step synthesis is required to prepare the spin-labeled geranyl bromide from simpler starting materials. This typically involves the construction of the nitroxide ring followed by its attachment to a geraniol backbone, which is then converted to the corresponding bromide.

Step 2: Alkylation of Bergaptol

-

To a solution of bergaptol (1 equivalent) in dry acetone, add anhydrous potassium carbonate (K2CO3, 2-3 equivalents) and a catalytic amount of sodium iodide (NaI).

-

Add the synthesized paramagnetic geranyl bromide (1.1 equivalents) to the mixture.

-

Stir the reaction mixture at room temperature under an inert atmosphere for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the inorganic salts.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., hexane/ethyl acetate gradient) to afford the desired spin-labeled this compound analog.

Biological Activities and Mechanisms of Action

The biological activities of this compound and its derivatives are primarily centered on two areas: inhibition of cytochrome P450 enzymes and anticancer effects.

Cytochrome P450 Inhibition

This compound is a well-documented inhibitor of several CYP450 isoforms, with the most pronounced effect on CYP3A4. This inhibition is mechanism-based, meaning that this compound is metabolized by the enzyme into a reactive intermediate that covalently binds to the enzyme, leading to its irreversible inactivation. This property is the basis of the "grapefruit juice effect," where the consumption of grapefruit juice can lead to increased bioavailability and potential toxicity of drugs that are metabolized by CYP3A4.

Anticancer Activity

This compound and its analogs have demonstrated significant anticancer activity in a variety of cancer cell lines, including those of the prostate, lung, and breast, as well as in multiple myeloma. The anticancer effects are mediated through the modulation of multiple signaling pathways that are crucial for cancer cell survival, proliferation, and metastasis.

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers and plays a pivotal role in tumor progression. This compound has been shown to inhibit the STAT3 signaling pathway by suppressing the phosphorylation of Janus-activated kinase (JAK) 1/2 and c-Src, which are upstream activators of STAT3. This leads to the downregulation of STAT3 target genes involved in cell survival and proliferation.

Nuclear factor-kappa B (NF-κB) is another key transcription factor that is often dysregulated in cancer, promoting inflammation and cell survival. This compound has been found to inhibit the NF-κB signaling pathway by preventing the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB. This results in the downregulation of NF-κB target genes that are critical for cancer cell survival and inflammation.

Quantitative Data

The following tables summarize the reported IC50 values for this compound and its derivatives, providing a quantitative measure of their inhibitory potency against CYP3A4 and various cancer cell lines.

Table 1: IC50 Values for CYP3A4 Inhibition

| Compound | System | Substrate | IC50 (µM) | Reference |

| This compound | Human Liver Microsomes | Testosterone | 3.92 ± 0.14 | |

| This compound | Human Liver Microsomes | Midazolam | ~10 | |

| 6',7'-Dihydroxythis compound | Human Liver Microsomes | Testosterone | 0.65 ± 0.07 | |

| This compound | Reconstituted CYP3A4 | - | K_I = 7.7 | |

| SL-Bergamottin | Recombinant CYP3A4 | - | ~5-fold stronger than this compound |

Table 2: IC50 Values for Anticancer Activity

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| This compound | LNCaP | Prostate Cancer | 2.4 | |

| This compound | MDAPCa2b | Prostate Cancer | 4 | |

| This compound | A549 | Lung Cancer | 30-100 | |

| This compound | U266 | Multiple Myeloma | ~25 | |

| SL-Bergamottin | HeLa | Cervical Cancer | 17.32 | |

| This compound | HeLa | Cervical Cancer | > 50 |

Experimental Protocols

CYP3A4 Inhibition Assay using Human Liver Microsomes

-

Preparation of Reagents:

-

Human Liver Microsomes (HLMs): Thaw on ice.

-

NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

CYP3A4 substrate (e.g., testosterone or midazolam) dissolved in a suitable solvent.

-

Test compound (this compound derivative) dissolved in a suitable solvent.

-

Potassium phosphate buffer (pH 7.4).

-

Quenching solution (e.g., acetonitrile with an internal standard).

-

-

Incubation:

-

In a 96-well plate, pre-incubate HLMs, the test compound at various concentrations, and the NADPH regenerating system in potassium phosphate buffer at 37°C for a specified time (e.g., 5-10 minutes).

-

Initiate the reaction by adding the CYP3A4 substrate.

-

Incubate at 37°C for a specific duration (e.g., 10-30 minutes).

-

-

Termination and Sample Processing:

-

Stop the reaction by adding the cold quenching solution.

-

Centrifuge the plate to pellet the precipitated protein.

-

Transfer the supernatant to a new plate for analysis.

-

-

Analysis:

-

Analyze the formation of the metabolite of the CYP3A4 substrate using LC-MS/MS.

-

Calculate the percentage of inhibition at each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Anticancer Activity Assays

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the this compound derivative for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

-

-

MTT Addition:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Living cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

-

Solubilization:

-

Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value from the dose-response curve.

-

-

Cell Seeding:

-

Seed a low number of cells (e.g., 500-1000 cells) in a 6-well plate.

-

-

Compound Treatment:

-

Treat the cells with different concentrations of the this compound derivative for a specified period.

-

-

Colony Formation:

-

Remove the drug-containing medium, wash the cells, and add fresh medium.

-

Incubate the plates for 1-3 weeks to allow for colony formation.

-

-

Staining and Counting:

-

Fix the colonies with a solution like methanol/acetic acid and stain with crystal violet.

-

Count the number of colonies (typically defined as a cluster of ≥50 cells).

-

-

Analysis:

-

Calculate the plating efficiency and surviving fraction for each treatment group compared to the control.

-

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

Caption: this compound inhibits the STAT3 signaling pathway.

Caption: this compound inhibits the NF-κB signaling pathway.

References

The Anticancer Potential of Bergamottin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bergamottin, a natural furanocoumarin found in grapefruit and other citrus fruits, has emerged as a promising candidate in cancer therapy.[1] Extensive preclinical studies have demonstrated its ability to inhibit proliferation, induce apoptosis, and suppress metastasis across a range of cancer cell lines and in vivo models.[1][2] This technical guide provides a comprehensive overview of the anticancer properties of this compound, with a focus on its molecular mechanisms of action, relevant signaling pathways, and the experimental methodologies used to elucidate these effects. Quantitative data from key studies are summarized, and signaling pathways are visually represented to facilitate a deeper understanding of its therapeutic potential.

Introduction

Furanocoumarins, a class of secondary metabolites in plants, are gaining attention for their diverse pharmacological activities, including anticancer effects.[1][3] this compound (C21H22O4), a prominent furanocoumarin, is a well-known inhibitor of cytochrome P450 enzymes, particularly CYP3A4. Beyond its effects on drug metabolism, this compound exhibits potent anti-inflammatory, anti-oxidative, and, most notably, anticancer properties. This document synthesizes the current scientific literature on the anticancer activities of this compound, providing a technical resource for researchers and drug development professionals.

Antiproliferative and Cytotoxic Effects

This compound has demonstrated significant dose-dependent antiproliferative and cytotoxic effects against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values from representative studies are summarized in Table 1.

Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Reference |

| HT-29 | Colon Cancer | 12.5 µM | |

| RKO | Colon Cancer | 12.5 µM | |

| A549 | Non-Small Cell Lung Carcinoma | Not specified, but dose-dependent effects observed | |

| U266 | Multiple Myeloma | Not specified, but proliferation inhibited | |

| LNCaP | Prostate Cancer | Growth inhibition observed | |

| MDAPCa2b | Prostate Cancer | Growth inhibition observed | |

| WM239 | Melanoma | Proliferation inhibited |

Mechanisms of Anticancer Action

This compound exerts its anticancer effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of metastasis. These processes are mediated by the modulation of several key signaling pathways.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in cancer cells. This programmed cell death is initiated through both intrinsic and extrinsic pathways, characterized by nuclear fragmentation, chromatin condensation, and the activation of caspases.

Key Molecular Events:

-

Modulation of Bcl-2 Family Proteins: this compound upregulates the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, thereby increasing the Bax/Bcl-2 ratio and promoting apoptosis.

-

Caspase Activation: It triggers the cleavage and activation of initiator caspases (caspase-8 and caspase-9) and the executioner caspase-3.

-

PARP Cleavage: Activated caspase-3 leads to the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.

-